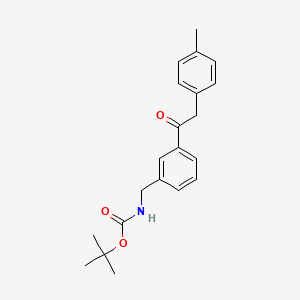![molecular formula C13H17N3 B3200481 {4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine CAS No. 1018053-76-3](/img/structure/B3200481.png)
{4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine
Descripción general
Descripción
{4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine is a heterocyclic compound that contains an imidazole ring, which is a five-membered ring with two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine typically involves the reaction of 2-ethylimidazole with benzylamine derivatives under specific conditions. One common method includes the use of a catalyst such as zinc chloride (ZnCl2) to facilitate the cyclization reaction . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
{4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used in various biochemical assays and as probes for studying biological processes .
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties. They are investigated for their antimicrobial, antifungal, and anticancer activities .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to form stable complexes with metals makes it valuable in the development of advanced materials with enhanced properties .
Mecanismo De Acción
The mechanism of action of {4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. These interactions can influence enzyme activity, protein folding, and signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylimidazole: Known for its use in pharmaceuticals and as a precursor in organic synthesis.
2-Ethyl-4-methylimidazole: Used as a curing agent for epoxy resins and in the synthesis of network polymers.
Uniqueness
{4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to form stable metal complexes and its diverse reactivity profile make it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
[4-[(2-ethylimidazol-1-yl)methyl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-13-15-7-8-16(13)10-12-5-3-11(9-14)4-6-12/h3-8H,2,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEIWCJIKDCSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7-aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B3200485.png)

![2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3200505.png)
